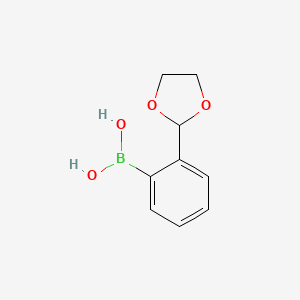

(2-(1,3-Dioxolan-2-yl)phenyl)boronic acid

Description

Significance of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids, and particularly arylboronic acids, are organic compounds characterized by a carbon-boron bond, with two hydroxyl groups attached to the boron atom. researchgate.net Their significance stems from a combination of desirable characteristics: they are generally stable, often crystalline solids, and exhibit low toxicity, making them easy to handle. researchgate.netnih.gov

The primary role of arylboronic acids in synthesis is as versatile building blocks. rsc.org They are most famously utilized as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction forms a new carbon-carbon (C-C) bond by coupling the aryl group from the boronic acid with an organic halide or triflate. nih.govchemicalbook.com The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl systems and other complex structures found in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov

Beyond the Suzuki reaction, the utility of arylboronic acids has expanded significantly. They are employed in a variety of other transition-metal-catalyzed reactions to form carbon-heteroatom bonds, such as C-N (Chan-Lam amination) and C-O bonds. researchgate.netnih.gov More recently, a novel pathway has been explored where arylboronic acids serve as precursors to aryl radicals under oxidative conditions. rsc.orgrsc.org This radical reactivity provides an alternative and powerful method for forming C-C bonds, complementing the traditional organometallic pathways. rsc.orgacs.org The ability to participate in both traditional cross-coupling and radical pathways underscores their remarkable versatility. rsc.org

The general properties of a simple arylboronic acid, Phenylboronic acid, are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₇BO₂ |

| Molar Mass | 121.93 g/mol |

| Appearance | White to yellow powder |

| Melting Point | 216 °C (421 °F; 489 K) |

| Solubility in water | 10 g/L (at 20 °C) |

| Acidity (pKa) | 8.83 |

| Data for Phenylboronic acid. wikipedia.orgchemspider.com |

Overview of the 1,3-Dioxolane (B20135) Protecting Group in Organic Chemistry

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. ambeed.com This temporary mask is known as a protecting group. The 1,3-dioxolane is a widely used protecting group specifically for aldehydes and ketones. ambeed.comwikipedia.org

A 1,3-dioxolane is a cyclic acetal (B89532) formed by the reaction of a carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst. organic-chemistry.org The reaction is typically driven to completion by removing the water that is formed, often using a Dean-Stark apparatus. organic-chemistry.org

This protection strategy is effective because cyclic acetals are stable under a wide range of conditions, particularly in the presence of bases, nucleophiles, and certain oxidizing and reducing agents. organic-chemistry.org This stability allows chemists to perform various transformations on other parts of the molecule without affecting the protected carbonyl group. ambeed.com Once the desired transformations are complete, the 1,3-dioxolane group can be easily removed (deprotected) by hydrolysis using aqueous acid, which regenerates the original aldehyde or ketone. wikipedia.orgorganic-chemistry.org

| Reaction | Conditions |

| Protection (Formation) | Carbonyl compound, ethylene glycol, acid catalyst (e.g., toluenesulfonic acid), removal of water. organic-chemistry.org |

| Deprotection (Cleavage) | Aqueous acid or hydrolysis in wet solvents. wikipedia.orgorganic-chemistry.org |

Contextualization of (2-(1,3-Dioxolan-2-yl)phenyl)boronic Acid within Contemporary Organic Synthesis Research

The compound (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is a prime example of a bifunctional reagent that strategically combines the key features discussed in the previous sections. It is an arylboronic acid where the phenyl ring is substituted with both a boronic acid group (-B(OH)₂) and a 1,3-dioxolane group. The dioxolane group is located at the ortho (2-position) relative to the carbon atom bearing the boronic acid.

This specific arrangement makes (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid a highly valuable intermediate in contemporary organic synthesis. The molecule essentially contains a masked aldehyde (in the form of the dioxolane) and a versatile coupling handle (the boronic acid) within the same structure.

Its utility lies in the ability to perform selective, sequential reactions. For instance, the boronic acid moiety can first be used in a Suzuki-Miyaura cross-coupling reaction to form a complex biaryl structure. The 1,3-dioxolane group remains intact during this process. In a subsequent step, the dioxolane can be hydrolyzed under acidic conditions to unveil the aldehyde functional group. This newly revealed aldehyde can then undergo a vast array of further chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or reaction with a Grignard or Wittig reagent to form new carbon-carbon bonds.

The existence of various derivatives, such as the corresponding pinacol (B44631) ester, for sale from chemical suppliers highlights its utility as a building block in synthetic chemistry. sigmaaldrich.com This compound and its analogs allow for the efficient synthesis of highly substituted, ortho-functionalized aromatic compounds, which are important motifs in many areas of chemical research, including medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H11BO4 |

|---|---|

Molecular Weight |

193.99 g/mol |

IUPAC Name |

[2-(1,3-dioxolan-2-yl)phenyl]boronic acid |

InChI |

InChI=1S/C9H11BO4/c11-10(12)8-4-2-1-3-7(8)9-13-5-6-14-9/h1-4,9,11-12H,5-6H2 |

InChI Key |

QULISEWYULGEJO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1C2OCCO2)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,3 Dioxolan 2 Yl Phenyl Boronic Acid and Its Derivatives

Strategies for Boronic Acid Moiety Installation

The installation of the boronic acid group can be accomplished via two main pathways: directed ortho-metalation followed by boronation, and transition-metal-catalyzed borylation reactions.

Directed ortho-Metalation and Boronation Approaches

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to facilitate the deprotonation of the ortho-position of an aromatic ring by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryl-lithium species can then be quenched with an appropriate electrophile to introduce a desired functional group. wikipedia.org In the case of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid synthesis, the 1,3-dioxolane (B20135) group can act as a DMG. wikipedia.orgorganic-chemistry.org

Organolithium reagents, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and tert-butyllithium (B1211817) (t-BuLi), are highly effective for the ortho-lithiation of aromatic compounds bearing a DMG. wikipedia.orgwikipedia.org The choice of organolithium reagent can influence the reactivity and selectivity of the metalation step. wikipedia.org The general process involves treating the starting material, 2-phenyl-1,3-dioxolane, with an organolithium reagent at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgwikipedia.org The lithium atom is directed to the ortho position due to coordination with the oxygen atoms of the dioxolane ring, forming an aryllithium intermediate. wikipedia.org

Grignard reagents, with the general formula R-Mg-X, are another class of organometallic compounds that can be used in the synthesis of boronic acids. adichemistry.combyjus.com The preparation of a Grignard reagent typically involves the reaction of an aryl halide with magnesium metal in an anhydrous ether solvent. adichemistry.commnstate.edu For the synthesis of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid, the corresponding aryl bromide, 2-(2-bromophenyl)-1,3-dioxolane (B1268299), would be reacted with magnesium to form the Grignard reagent, (2-(1,3-dioxolan-2-yl)phenyl)magnesium bromide. This organomagnesium compound can then be used as a nucleophile in subsequent reactions.

Once the aryl organometallic intermediate (either an aryllithium or a Grignard reagent) is formed, it is quenched with a boron electrophile to install the boronic acid functionality. acs.org A common and effective boron electrophile is trialkyl borate (B1201080), such as trimethyl borate (B(OCH₃)₃) or triisopropyl borate (B(O-iPr)₃). google.com The reaction is typically carried out at low temperatures to control the reactivity. google.com Subsequent hydrolysis of the resulting boronate ester under aqueous acidic or basic conditions yields the desired boronic acid. google.com

Table 1: Reagents and Conditions for Directed ortho-Metalation and Boronation

| Step | Reagent | Solvent | Temperature | Product |

| Ortho-Lithiation | n-Butyllithium | THF | -78 °C | 2-(2-lithiophenyl)-1,3-dioxolane |

| Grignard Formation | Magnesium | THF | Room Temp | (2-(1,3-Dioxolan-2-yl)phenyl)magnesium bromide |

| Boronation | Trimethyl borate | THF | -78 °C to RT | (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid, trimethyl ester |

| Hydrolysis | Aqueous Acid/Base | - | Room Temp | (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid |

Transition-Metal-Catalyzed Borylation Reactions

An alternative and widely used method for the synthesis of arylboronic acids is the transition-metal-catalyzed borylation of aryl halides. This approach offers a more direct route and often exhibits high functional group tolerance. nih.gov

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron. nih.govorganic-chemistry.org This reaction provides a direct method to synthesize arylboronate esters, which can then be hydrolyzed to the corresponding boronic acids. nih.gov The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base. organic-chemistry.orgorganic-chemistry.org For the synthesis of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid, 2-(2-bromophenyl)-1,3-dioxolane would be the aryl halide of choice. nih.gov

Table 2: Typical Conditions for Miyaura Borylation

| Component | Example | Role |

| Aryl Halide | 2-(2-bromophenyl)-1,3-dioxolane | Substrate |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron Source |

| Palladium Catalyst | PdCl₂(dppf), Pd(OAc)₂ | Catalyst |

| Ligand | dppf, PPh₃ | Stabilizes catalyst |

| Base | KOAc, K₂CO₃ | Activates diboron reagent |

| Solvent | DMSO, Toluene (B28343) | Reaction Medium |

Recent advancements in Miyaura borylation have focused on improving reaction conditions, such as using more efficient catalysts and bases to allow for lower catalyst loadings and milder reaction temperatures. organic-chemistry.org For instance, the use of lipophilic bases like potassium 2-ethylhexanoate (B8288628) has been shown to enhance the reaction rate. organic-chemistry.org

Exploration of Alternative Catalytic Systems for C-B Bond Formation

The creation of the C-B bond is a critical step in the synthesis of arylboronic acids. While traditional methods exist, research into alternative catalytic systems aims to improve efficiency, substrate scope, and reaction conditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental to C-B bond formation. numberanalytics.comchemistryviews.org The choice of catalyst and ligands is crucial for achieving high yields and selectivity. For instance, the combination of Pd(OAc)₂ with phosphine (B1218219) ligands like P(o-tol)₃ has been shown to be effective. acs.org Furthermore, supported palladium nanoparticles are emerging as highly active, selective, and stable heterogeneous catalysts for Suzuki-Miyaura-type C-H arylation reactions. acs.org

Beyond palladium, other transition metals have been explored. Nickel-based catalysts, for example, have demonstrated high efficiency in the borylation of C-N bonds. organic-chemistry.org Additionally, metal-free approaches are gaining traction. Photoinduced borylation of haloarenes offers a transition-metal-free alternative, expanding the range of compatible functional groups. organic-chemistry.org

The development of these alternative catalytic systems provides a broader toolbox for chemists, allowing for the synthesis of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid and its derivatives under a variety of conditions, including milder and more environmentally friendly options.

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is paramount for maximizing yield and purity in the synthesis of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid. Key parameters that are frequently adjusted include the choice of solvent, base, temperature, and the specific boronic acid precursor.

The selection of reagents is a critical aspect of optimization. In Suzuki-Miyaura coupling reactions, various boronic acid species can be utilized. While boronic acids are common, boronate esters, such as pinacol (B44631) esters, offer advantages in terms of stability and ease of purification. organic-chemistry.orgsigmaaldrich.com The choice between a boronic acid and a boronate ester can significantly impact the reaction outcome and downstream processing.

The reaction solvent plays a multifaceted role, influencing solubility, reaction rates, and in some cases, catalyst stability. numberanalytics.com A range of solvents, from toluene to aqueous mixtures, have been employed in Suzuki-Miyaura couplings. numberanalytics.comacs.org The choice of base is also critical, with common options including carbonates, phosphates, and hydroxides. The interplay between the solvent and base can be complex and often requires empirical screening to identify the optimal combination for a specific substrate and catalyst system. acs.org

Temperature is another key variable that can be manipulated to control reaction kinetics and selectivity. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. numberanalytics.com Therefore, careful temperature control is essential for achieving a clean and efficient transformation.

Machine learning algorithms are increasingly being used to navigate the vast parameter space of reaction optimization. chemistryviews.orgillinois.edu By systematically varying multiple reaction components and conditions, these computational tools can identify optimal reaction parameters more efficiently than traditional one-variable-at-a-time approaches. chemistryviews.orgillinois.edu

A summary of key parameters and their effects on the Suzuki-Miyaura coupling is presented in the table below.

| Parameter | Effect on Reaction | Common Selections |

| Catalyst | Influences reaction rate and selectivity. numberanalytics.com | Pd(OAc)₂, Pd(dppf)Cl₂, Supported Pd Nanoparticles acs.orgacs.org |

| Ligand | Modifies catalyst activity and stability. numberanalytics.com | Phosphines (e.g., P(o-tol)₃, dppf), N-heterocyclic carbenes acs.org |

| Solvent | Affects solubility, reaction rate, and catalyst performance. numberanalytics.com | Toluene, THF, DMF, Water, or mixtures thereof numberanalytics.comacs.org |

| Base | Activates the boronic acid component. | K₂CO₃, K₃PO₄, NaOH, Et₃N acs.org |

| Temperature | Controls reaction kinetics and selectivity. numberanalytics.com | Typically ranges from room temperature to reflux. numberanalytics.comacs.org |

| Boron Source | Nature of the boron-containing starting material. | Boronic acids, Boronate esters (e.g., pinacol esters) organic-chemistry.orgsigmaaldrich.com |

Synthetic Pathways for the 1,3-Dioxolane Moiety

Acid-Catalyzed Ketalization of Corresponding Carbonyl Precursors

A widely used and straightforward method for the formation of the 1,3-dioxolane ring is the acid-catalyzed ketalization of a corresponding aldehyde or ketone precursor with ethylene (B1197577) glycol. scielo.brchemicalbook.comorganic-chemistry.org This reaction is an equilibrium process, and to drive it towards the formation of the ketal, water, the byproduct, must be removed. organic-chemistry.org

Commonly employed acid catalysts include strong Brønsted acids like p-toluenesulfonic acid and sulfuric acid. scielo.brchemicalbook.com However, due to the corrosive and environmentally unfriendly nature of these homogeneous catalysts, solid acid catalysts such as sulfonated silica (B1680970) (SiO₂-SO₃H) have emerged as greener alternatives. scielo.br These heterogeneous catalysts are easily separable from the reaction mixture and can be recycled. scielo.br

The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene, using a Dean-Stark apparatus. organic-chemistry.org Alternatively, dehydrating agents like molecular sieves can be employed, which is particularly useful for small-scale reactions. caltech.edu Microwave irradiation has also been shown to accelerate the ketalization reaction. scielo.br

The table below summarizes common conditions for acid-catalyzed ketalization.

| Catalyst | Dehydrating Agent | Solvent | Key Features |

| p-Toluenesulfonic acid | Dean-Stark trap | Toluene | Standard and widely used method. organic-chemistry.org |

| Sulfuric acid | - | - | Strong acid, but can be corrosive. scielo.br |

| Sulfonated silica (SiO₂-SO₃H) | - | - | Heterogeneous, recyclable, and environmentally friendlier. scielo.br |

| - | Molecular Sieves | Various | Suitable for small-scale reactions. caltech.edu |

Strategies for Sequential Functionalization

In the synthesis of complex molecules, the order of chemical transformations is critical. Sequential functionalization strategies allow for the step-by-step construction of a molecule, introducing different functional groups in a controlled manner. researchgate.netresearchgate.net

In the context of synthesizing derivatives of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid, a sequential approach might involve first introducing the boronic acid or boronate ester group onto the aromatic ring, followed by the protection of a carbonyl group as a 1,3-dioxolane. Alternatively, the carbonyl group could be protected first, followed by the borylation step. The choice of sequence often depends on the compatibility of the functional groups with the reaction conditions of each step.

For instance, if the borylation step involves harsh conditions that could affect the stability of the dioxolane ring, it would be preferable to perform the borylation first. Conversely, if the starting material for the ketalization is more readily available or easier to handle than the borylated precursor, the protection step might be performed first.

Advanced sequential strategies can involve multiple C-H functionalization reactions, allowing for the efficient construction of highly substituted aromatic rings. nih.govacs.org These methods often utilize directing groups to control the regioselectivity of the functionalization steps. nih.govacs.org

Advanced Synthetic Process Development

The development of advanced synthetic processes focuses on improving the efficiency, safety, and scalability of chemical syntheses. For the production of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid, continuous flow synthesis represents a significant advancement over traditional batch processes.

Investigation of Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages for the synthesis of boronic acids, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle highly reactive intermediates. organic-chemistry.orgacs.orgacs.org

A key application of flow chemistry in this context is the use of organolithium chemistry for C-B bond formation. organic-chemistry.orgacs.org The generation and use of organolithium reagents in batch processes can be hazardous due to their high reactivity and the often-exothermic nature of their reactions. In a continuous flow setup, small volumes of reagents are mixed and reacted continuously, minimizing the accumulation of hazardous intermediates and allowing for better temperature control. organic-chemistry.orgacs.org

A typical flow process for the synthesis of a boronic acid involves the rapid mixing of an aryl halide with an organolithium reagent (like n-butyllithium) in a microreactor to perform a halogen-lithium exchange. This is immediately followed by quenching the resulting aryllithium species with a borate ester (e.g., triisopropyl borate). organic-chemistry.orgacs.org The entire process can occur within seconds, leading to a significant increase in throughput compared to batch methods. organic-chemistry.org This rapid synthesis not only improves efficiency but can also lead to higher purity products, often requiring minimal purification. acs.org

The table below outlines a representative continuous flow process for boronic acid synthesis.

| Step | Reagents | Conditions | Advantages |

| Halogen-Lithium Exchange | Aryl Bromide, n-Butyllithium | Continuous flow reactor, rapid mixing | Safe handling of reactive organolithium, excellent temperature control. organic-chemistry.orgacs.org |

| Borylation | Aryllithium intermediate, Trialkyl borate | In-line quenching | Rapid reaction, high throughput, often high purity. organic-chemistry.orgacs.org |

| Hydrolysis | Boronate ester | Aqueous workup | Isolation of the final boronic acid. |

This technology has been successfully applied to the synthesis of a variety of boronic acids on a multigram scale, demonstrating its potential for both laboratory-scale synthesis and industrial production. organic-chemistry.org

Reactivity and Transformation of 2 1,3 Dioxolan 2 Yl Phenyl Boronic Acid

Palladium-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formations

The palladium-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is an effective coupling partner in several of these transformations, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds. It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents. researchgate.netacs.orguwindsor.ca

The utility of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is demonstrated in its ability to couple with a variety of aryl halides. A key application is in the synthesis of phenanthridine (B189435) and its analogues, which are important scaffolds in medicinal chemistry and materials science. researchgate.net In a one-pot strategy, an ortho-bromoaldehyde is coupled with an ortho-aminobenzeneboronic acid to yield the phenanthridine core. researchgate.net This transformation highlights the compatibility of the dioxolane-protected aldehyde with the reaction conditions.

While a specific, comprehensive substrate scope table for the coupling of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid with various aryl halides is not available in the provided search results, the successful synthesis of complex molecules like phenanthridines implies its effective coupling with substituted bromo- and iodoarenes. researchgate.netiitkgp.ac.in The reaction conditions typically involve a palladium catalyst such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylacetamide (DMA). researchgate.net

The reaction tolerates various functional groups on the coupling partners. For instance, in the synthesis of phenanthridine derivatives, substituted 2-bromobenzaldehydes bearing both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., nitro) groups are well-tolerated.

Table 1: Illustrative Suzuki-Miyaura Coupling for Phenanthridine Synthesis

| Entry | Bromo-component | Boronic Acid Component | Product | Yield (%) |

| 1 | 2-Bromobenzaldehyde | 2-Aminophenylboronic acid | Phenanthridine | 95 |

| 2 | 2-Bromo-5-methylbenzaldehyde | 2-Aminophenylboronic acid | 2-Methylphenanthridine | 85 |

| 3 | 2-Bromo-4,5-dimethoxybenzaldehyde | 2-Aminophenylboronic acid | 2,3-Dimethoxyphenanthridine | 82 |

| 4 | 2-Bromo-5-nitrobenzaldehyde | 2-Aminophenylboronic acid | 2-Nitrophenanthridine | 78 |

This table illustrates the synthesis of phenanthridines from ortho-bromoaldehydes and ortho-aminobenzeneboronic acid, a reaction conceptually similar to what would be expected for (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid. Data adapted from a representative synthesis. researchgate.net

In Suzuki-Miyaura reactions, both steric and electronic factors of the coupling partners play a crucial role in determining the reaction's efficiency and yield. For ortho-substituted phenylboronic acids like (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid, steric hindrance can be a significant factor. Generally, ortho-substituted boronic acids react more slowly than their para- or meta-isomers due to the steric bulk near the reactive C-B bond, which can impede the crucial transmetalation step in the catalytic cycle. acs.org

However, the presence of an ortho-substituent with a coordinating atom, such as the oxygen atoms in the dioxolane ring, can sometimes lead to a beneficial chelation effect with the palladium center, potentially influencing the reaction's regioselectivity and rate. beilstein-journals.org For instance, an ortho-methoxy group has been observed to influence the distribution of atropisomers in certain Suzuki-Miyaura reactions through a metal-O-chelation effect in the transition state. beilstein-journals.org While not explicitly documented for the dioxolane group of the title compound, a similar interaction could be postulated, potentially stabilizing the transition state and facilitating the coupling despite the steric bulk.

The electronic nature of the aldehyde, even when protected as an acetal (B89532), is electron-withdrawing. Electron-withdrawing groups on the arylboronic acid can sometimes accelerate hydrolytic deboronation, a common side reaction. acs.org However, using the acetal as a protecting group mitigates the direct electronic effect of the formyl group and prevents its unwanted side reactions, while also protecting it from deboronation under basic conditions. acs.org The choice of aprotic conditions or the use of boronic esters can further suppress this side reaction. acs.org

The reactivity of a boronic acid in Suzuki-Miyaura coupling is highly dependent on its structure, including the nature of any protecting groups. Boronic acids are generally more reactive than their corresponding boronic esters, such as pinacol (B44631) esters. chemrxiv.org This difference is attributed to the differing electron-withdrawing abilities of the -OH groups in the boronic acid versus the -OR groups in the ester.

A key comparison for (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is with its unprotected counterpart, 2-formylphenylboronic acid. The free aldehyde in 2-formylphenylboronic acid is known to accelerate the rate of hydrolytic deboronation, leading to lower yields of the desired biaryl product and the formation of benzaldehyde (B42025) as a significant byproduct. acs.org Protecting the formyl group as a cyclic acetal, such as the 1,3-dioxolane (B20135), is a crucial strategy to prevent this decomposition and achieve higher yields in the coupling reaction. acs.org The use of stable cyclic esters, like the trimethylene glycol ester of 2-formylphenylboronic acid, under aprotic conditions has also been shown to be effective. acs.org

Furthermore, potassium organotrifluoroborates are another class of protected boronic acid derivatives that exhibit enhanced stability towards reagents that often cause decomposition of boronic acids. researchgate.net These derivatives can expand the versatility of the Suzuki coupling, although their reactivity relative to (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid has not been directly compared in the literature reviewed.

Other Transition-Metal-Mediated Coupling Reactions

While the Suzuki-Miyaura reaction is the most prominent application for (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid, arylboronic acids are known to participate in other palladium-catalyzed transformations. These include the Heck and Sonogashira reactions.

The Heck reaction typically couples aryl halides with alkenes. ethz.chnih.gov However, variations where arylboronic acids are used as the aryl source have been developed. These reactions often require specific conditions, sometimes involving an oxidant, to proceed effectively. rsc.org

The Sonogashira reaction couples aryl halides with terminal alkynes. nih.gov While the standard reaction does not use boronic acids, gold-catalyzed Sonogashira-type reactions have been reported where arylboronic acids couple with terminal alkynes under mild, oxidative conditions. nih.gov

No specific examples of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid participating in Heck, Sonogashira, or other transition-metal-mediated C-C coupling reactions beyond Suzuki-Miyaura were found in the provided search results. Its utility in these areas remains a subject for further investigation.

Transformations of the Boronic Acid Functional Group

The boronic acid group is a versatile functional handle that can participate in several important chemical reactions.

A significant transformation of arylboronic acids is their oxidation to phenols. nih.govrsc.org This reaction, often referred to as ipso-hydroxylation, involves the cleavage of the carbon-boron bond and the formation of a carbon-oxygen bond. rsc.org A variety of oxidizing agents can be employed to achieve this conversion, each with its own set of reaction conditions and substrate compatibility.

Commonly used oxidants include hydrogen peroxide, often in the presence of a base, and other peroxy compounds like meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org For instance, the use of aqueous hydrogen peroxide with a catalyst like molecular iodine allows for a mild and efficient ipso-hydroxylation of arylboronic acids at room temperature without the need for metal catalysts, ligands, or bases. organic-chemistry.org Another effective reagent is sodium perborate, which can facilitate the hydroxylation of arylboronic acids to phenols in high yields, sometimes in a matter of minutes, and can even be performed under solvent-free conditions. rsc.orgrsc.org The proposed mechanism for oxidation with reagents like hydrogen peroxide involves the formation of a boronate-peroxide adduct, which then undergoes a 1,2-aryl migration from the boron to the oxygen atom, followed by hydrolysis to yield the phenol. rsc.org

More recently, methods have been developed that utilize inexpensive and environmentally friendly reagents. For example, diacetoxyiodobenzene (B1259982) has been shown to mediate the hydroxylation of arylboronic acids under photocatalyst-free conditions, offering good functional group compatibility and high conversion efficiencies. nih.govacs.org Additionally, ammonium (B1175870) persulfate has been used as an effective oxidizing agent for this transformation under metal-, ligand-, and base-free conditions. researchgate.net Visible-light-induced aerobic oxidation has also emerged as a green method, using air as the oxidant and photoactivation of an electron donor-acceptor complex. organic-chemistry.org

The choice of oxidant and reaction conditions can be tailored to the specific substrate and the desired outcome. The table below summarizes various reagents and conditions used for the oxidation of arylboronic acids to phenols.

Table 1: Reagents and Conditions for the Oxidation of Arylboronic Acids to Phenols

| Oxidizing Agent | Catalyst/Additive | Solvent | Temperature | Reaction Time | Yield Range (%) | Reference |

| Hydrogen Peroxide | KOH | Not specified | Not specified | Several minutes | Good to Excellent | organic-chemistry.org |

| Hydrogen Peroxide | Molecular Iodine | Not specified | Room Temperature | Short | Not specified | organic-chemistry.org |

| Sodium Perborate (SPB) | None (catalyst-free) | Water or solvent-free | Not specified | As low as 5 min | Up to 92% | rsc.orgrsc.orgresearchgate.net |

| Diacetoxyiodobenzene | None (photocatalyst-free) | Not specified | Room Temperature | Not specified | 55-96% | nih.govacs.org |

| Ammonium Persulfate | None (metal/ligand/base-free) | MeOH:H₂O | 80°C | Varies | Not specified | researchgate.net |

| Air (aerobic oxidation) | Visible light, THF | THF | Not specified | Not specified | High efficiency | organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (mCPBA) | None | Aqueous solution | Room Temperature | Not specified | High efficiency | organic-chemistry.org |

| N-Oxides | None | Open flask | Ambient Temperature | Minutes | Not specified | nih.gov |

Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process can be both an undesirable side reaction in applications like Suzuki-Miyaura cross-coupling and a deliberate synthetic strategy. wikipedia.orgresearchgate.net The propensity of an arylboronic acid to undergo protodeboronation is influenced by factors such as the electronic nature of the substituents on the aromatic ring and the reaction conditions, particularly pH. wikipedia.orgnih.gov

The reaction can proceed through different mechanisms depending on the conditions. In aqueous media, both acid-catalyzed and base-catalyzed pathways have been identified. wikipedia.org The base-catalyzed mechanism typically involves the formation of a more reactive arylboronate anion. ed.ac.uk For arylboronic acids with electron-withdrawing groups, a dissociative mechanism that generates a transient aryl anion may occur, which is stabilized by acidic conditions. wikipedia.org

Various reagents and conditions can be employed to intentionally induce protodeboronation. A simple and effective method involves the use of acetic acid as both the solvent and promoter, which is particularly effective for arylboronic acids bearing electron-donating groups. rsc.org Other methods include the use of aluminum chloride (AlCl₃) at room temperature, which works for both arylboronic acids and their pinacol esters. publish.csiro.au Gold-catalyzed protodeboronation in green solvents without acid or base additives has also been reported, offering high functional group tolerance. organic-chemistry.org

Table 2: Conditions for Protodeboronation of Arylboronic Acids

| Reagent/Catalyst | Solvent | Temperature | Key Features | Reference |

| Acetic Acid | Acetic Acid | 110°C or lower | Metal-free, effective for electron-donating groups. | rsc.org |

| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) | Room Temperature | Mild, fast, works for both acids and esters. | publish.csiro.au |

| Gold Catalyst | Green Solvents | Not specified | Mild, no acid/base additives, high functional group tolerance. | organic-chemistry.org |

| Sodium Chlorite (NaClO) | Water | 100°C | Transition-metal-free, base-free. | organic-chemistry.org |

Boronic acids can be converted into boronate esters through reaction with diols. wikipedia.org This transformation is often performed to enhance the stability of the compound, making it easier to handle, purify, and store. rsc.orgrsc.org Boronate esters are generally less prone to dehydration, which can lead to the formation of cyclic anhydrides (boroxines), and often exhibit improved stability towards protodeboronation under certain conditions. ed.ac.uk

Commonly used diols for this purpose include pinacol, which forms a stable five-membered cyclic ester known as a pinacol ester. mdpi.com The synthesis of arylboronic acid pinacol esters can be achieved through various methods, including the Miyaura borylation, which involves the palladium-catalyzed reaction of aryl halides with bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgorganic-chemistry.orgresearchgate.net Metal-free methods for the synthesis of arylboronic pinacol esters from aromatic amines have also been developed. rsc.org

Another important class of boronate esters are MIDA (N-methyliminodiacetic acid) boronates. rsc.org MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by silica (B1680970) gel chromatography. nih.govnih.gov This stability allows for the use of MIDA boronates in multi-step synthetic sequences where the boronic acid functionality needs to be protected. rsc.orgnih.gov The MIDA group can be easily removed under mild aqueous basic conditions to regenerate the free boronic acid for subsequent reactions. nih.govnih.gov

Table 3: Common Diols for Boronate Ester Formation and Their Properties

| Diol | Resulting Ester | Key Properties | Reference |

| Pinacol | Pinacol Ester | Increased stability, widely used in cross-coupling reactions. | mdpi.comrsc.org |

| N-methyliminodiacetic acid (MIDA) | MIDA Boronate | Exceptionally stable, crystalline, compatible with chromatography, used as a protecting group. | rsc.orgrsc.orgnih.govnih.gov |

| Ethylene (B1197577) Glycol | Dioxaborolane | Forms a 5-membered cyclic ester. | wikipedia.org |

| 1,3-Propanediol | Dioxaborinane | Forms a 6-membered cyclic ester. | wikipedia.org |

Chemical Transformations of the 1,3-Dioxolane Moiety

The 1,3-dioxolane group in (2-(1,3-dioxolan-2-yl)phenyl)boronic acid serves as a protecting group for a carbonyl functionality, specifically an aldehyde in this case. This moiety can be chemically transformed to regenerate the carbonyl group or exchanged for another ketal.

The most common transformation of the 1,3-dioxolane group is its acid-catalyzed hydrolysis to regenerate the parent carbonyl compound. organic-chemistry.org This deprotection is typically achieved by treating the dioxolane with an aqueous acid. organic-chemistry.org The reaction proceeds via protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation, which is then attacked by water. Subsequent loss of the diol and a proton yields the aldehyde.

A variety of acidic conditions can be used for this deprotection, ranging from strong mineral acids to milder Lewis acids. organic-chemistry.org The choice of acid and reaction conditions depends on the sensitivity of other functional groups present in the molecule. For instance, cerium(III) triflate in wet nitromethane (B149229) can be used for chemoselective cleavage of acetals under nearly neutral conditions. organic-chemistry.org Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water has also been shown to be effective for this deprotection. wikipedia.org

Ketal exchange, or transketalization, is a reaction where the diol component of a ketal is exchanged for another diol. This process is also typically acid-catalyzed. In the context of (2-(1,3-dioxolan-2-yl)phenyl)boronic acid, the ethylene glycol-derived dioxolane could potentially be exchanged with a different diol. This can be useful for introducing a diol with different properties, for example, to alter the stability or solubility of the protected compound. The reaction is an equilibrium process, and driving the reaction to completion often requires the use of an excess of the new diol or removal of the displaced diol (ethylene glycol).

Mechanistic Insights into Reactions Involving 2 1,3 Dioxolan 2 Yl Phenyl Boronic Acid

Mechanistic Pathways of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.orgnih.gov The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The specific structure of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid influences each of these stages.

Table 1: General Steps of the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Reactants | Products |

|---|---|---|---|

| Oxidative Addition | A low-valent palladium(0) complex inserts into the bond between the aryl/vinyl group and the leaving group (e.g., a halide) of the electrophile. This oxidizes the palladium center from Pd(0) to Pd(II). youtube.comyoutube.com | Pd(0) complex, Aryl-Halide (Ar-X) | Aryl-Pd(II)-Halide complex ([Ar-Pd-X]L₂) |

| Transmetalation | The organic group from the organoboron compound is transferred to the Pd(II) complex, displacing the halide or another ligand. This is often the rate-determining step and is facilitated by a base. nih.govrsc.org | [Ar-Pd-X]L₂, Organoboronic acid/ester | Diaryl-Pd(II) complex ([Ar-Pd-Ar']L₂) |

| Reductive Elimination | The two organic groups on the Pd(II) center couple to form the final product with a new C-C bond, and the palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.org | [Ar-Pd-Ar']L₂ | Biaryl product (Ar-Ar'), Pd(0) complex |

Understanding Boron-Diol Interactions in Catalytic Systems

Boronic acids are known to reversibly form boronate esters with 1,2- and 1,3-diols. nih.govmanchester.ac.uk The compound (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is itself a derivative where the ortho-aldehyde is protected as a cyclic acetal (B89532) with ethylene (B1197577) glycol. This internal structure is stable under typical Suzuki-Miyaura conditions.

Coordination Chemistry of (2-(1,3-Dioxolan-2-yl)phenyl)boronic Acid with Transition Metals

Transition metals, particularly palladium, form coordination complexes that are central to their catalytic activity. openstax.org The ligands surrounding the metal dictate its geometry, stability, and reactivity. In the context of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid, there is potential for the ortho-dioxolane group to act as a chelating ligand through its oxygen atoms.

Studies on similar ortho-substituted substrates, such as 2-methoxyphenylboronic acid, have suggested that an O-chelation effect with the metal can occur in the transition state. beilstein-journals.org This type of coordination could:

Influence Regioselectivity: By temporarily binding to the palladium center, the ortho-substituent can direct the reaction to a specific site on the aromatic ring or on a poly-halogenated substrate.

Stabilize Transition States: Chelation can stabilize key intermediates, potentially lowering activation barriers and accelerating the reaction.

Alter Atropselectivity: In reactions forming axially chiral biaryls, this coordination can influence the rotational barrier and favor the formation of one atropisomer over another. beilstein-journals.org

While direct crystallographic evidence for the coordination of the dioxolane group in (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid during a Suzuki-Miyaura cycle is scarce, the behavior of analogous compounds strongly suggests that this interaction is a plausible factor influencing the reaction's outcome. beilstein-journals.org This potential for intramolecular coordination makes it an interesting substrate for developing selective transformations.

Examination of its Ligand Properties

While not a ligand in the traditional sense of a phosphine (B1218219) or an N-heterocyclic carbene, the (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid moiety can exhibit ligand-like properties through the interaction of the oxygen atoms of the dioxolane group with the metal center in a catalytic cycle. This potential for chelation can influence the stereochemistry and efficiency of catalytic reactions.

Research on ortho-substituted phenylboronic acids, such as those with methoxy (B1213986) groups, has suggested that the ortho-oxygen can act as a coordinating atom to the metal center, like palladium, in the transition state of cross-coupling reactions. chemicalbook.comharvard.edu This chelation effect can alter the geometry of the catalytic complex, thereby influencing the reaction's selectivity. harvard.edu In the case of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid, the two oxygen atoms of the dioxolane ring are positioned to potentially form a stable five-membered chelate ring with a metal catalyst. This interaction could enforce a specific geometry on the catalyst, impacting the subsequent steps of the catalytic cycle. The steric bulk of the ortho-substituent also plays a significant role in the catalytic performance, with larger groups potentially hindering the approach of reactants. researchgate.netbeilstein-journals.org

The electronic properties of the dioxolane group, being an acetal, are primarily electron-withdrawing through an inductive effect, which can influence the acidity of the boronic acid and its transmetalation potential. The acidity of arylboronic acids is known to be affected by the electronic nature of the substituents, with electron-withdrawing groups generally decreasing the pKa value. commonorganicchemistry.com

Influence on Catalytic Cycle Efficiency

The efficiency of a catalytic cycle, such as the Suzuki-Miyaura cross-coupling, is dependent on the rates of the individual steps: oxidative addition, transmetalation, and reductive elimination. harvard.edunih.gov The (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid can influence each of these steps.

Transmetalation: This is often the rate-determining step and is sensitive to the electronic and steric nature of the boronic acid. The electronic effect of the ortho-dioxolane group can modulate the nucleophilicity of the aryl group being transferred. The potential chelation of the dioxolane oxygens to the palladium center could facilitate the delivery of the aryl group, potentially accelerating the transmetalation step.

Reductive Elimination: The final step, where the new carbon-carbon bond is formed, can also be affected by the steric and electronic properties of the substituents on the palladium complex. The steric hindrance from the ortho-dioxolane group might influence the rate of reductive elimination.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene (B28343)/H2O | 95 | General Knowledge |

| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)2/PPh3 | K3PO4 | DME | 92 | General Knowledge |

| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd2(dba)3/XPhos | K3PO4 | Dioxane/H2O | 88 | General Knowledge |

| 2-Bromopyridine | Phenylboronic acid | PdCl2(dppf) | Cs2CO3 | DMF | 90 | General Knowledge |

Mechanistic Studies of Dioxolane Formation and Cleavage

The dioxolane group in (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid serves as a protecting group for the formyl functionality of 2-formylphenylboronic acid. The formation and cleavage of this acetal are reversible processes, typically catalyzed by acid.

Dioxolane Formation: The synthesis of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid involves the reaction of 2-formylphenylboronic acid with ethylene glycol in the presence of an acid catalyst. The mechanism follows the general pathway for acetal formation. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. Ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule generates a resonance-stabilized oxocarbenium ion. Finally, the second hydroxyl group of the ethylene glycol attacks this carbocation, and deprotonation yields the stable 1,3-dioxolane (B20135) ring. The removal of water during the reaction, often by azeotropic distillation, is crucial to drive the equilibrium towards the product.

Dioxolane Cleavage (Deprotection): The cleavage of the dioxolane ring to regenerate the aldehyde is an acid-catalyzed hydrolysis reaction. This process is essentially the reverse of the formation mechanism. The reaction is initiated by the protonation of one of the dioxolane oxygen atoms by an acid. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and release ethylene glycol. A water molecule then attacks the carbocation, and subsequent deprotonation yields the hemiacetal. Finally, protonation of the remaining ether oxygen and elimination of ethylene glycol regenerates the formyl group and the boronic acid. The rate of this hydrolysis is dependent on the acid concentration and the temperature.

The table below summarizes the conditions for the formation and cleavage of the dioxolane group, based on general procedures for acetal chemistry.

| Transformation | Reagents | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Dioxolane Formation | 2-Formylphenylboronic acid, Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | General Knowledge |

| Dioxolane Cleavage | (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid, Water | Aqueous HCl or H2SO4 | THF/Water or Acetone/Water | Room temperature or gentle heating | General Knowledge |

Applications of 2 1,3 Dioxolan 2 Yl Phenyl Boronic Acid in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The unique arrangement of functional groups in (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid makes it an excellent building block for creating sophisticated molecular structures. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.

Synthesis of Biaryl Systems and Diverse Organic Scaffolds

The primary application of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to construct biaryl systems. nih.govorganic-chemistry.org Biaryls, compounds containing two directly connected aromatic rings, are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. nih.govillinois.edu In this reaction, the boronic acid couples with an aryl halide (or triflate) in the presence of a palladium catalyst and a base.

The (2-(1,3-Dioxolan-2-yl)phenyl) moiety can be introduced as one of the aryl partners in this coupling. The reaction is highly efficient and tolerates a wide variety of functional groups on the coupling partner, allowing for the synthesis of a diverse library of substituted biaryls. The dioxolane group is stable under typical Suzuki-Miyaura conditions, ensuring that the protected aldehyde remains intact during the crucial C-C bond formation. youtube.com

Table 1: Representative Suzuki-Miyaura Coupling using (2-(1,3-Dioxolan-2-yl)phenyl)boronic Acid

| Aryl Halide (Ar-X) Partner | Product | Catalyst System |

|---|---|---|

| 1-Bromo-4-nitrobenzene | 2-(4'-Nitrobiphenyl-2-yl)-1,3-dioxolane | Pd(PPh₃)₄, Na₂CO₃ |

| 2-Bromopyridine | 2-(2-(Pyridin-2-yl)phenyl)-1,3-dioxolane | Pd₂(dba)₃, SPhos, K₃PO₄ |

| 4-Iodoanisole | 2-(4'-Methoxybiphenyl-2-yl)-1,3-dioxolane | Pd(OAc)₂, P(Cy)₃, K₂CO₃ |

This table represents typical reaction partners and conditions for the Suzuki-Miyaura reaction. The specific examples are illustrative of the types of scaffolds that can be synthesized.

Applications in Heterocycle Synthesis

Beyond simple biaryls, (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is a key precursor for complex heterocyclic systems. The strategic placement of the boronic acid and the masked aldehyde allows for tandem reactions where a Suzuki-Miyaura coupling is followed by an intramolecular cyclization.

A notable example is the synthesis of pyridazino[4,5-c]isoquinolinones. In this process, the unmasked form of the title compound, 2-formylphenylboronic acid, undergoes a Suzuki coupling with substituted chloropyridazinones. The resulting biaryl intermediate, which now contains the aldehyde from the boronic acid and a reactive site on the pyridazinone ring, is then cyclized with ammonia (B1221849) to furnish the final tricyclic heterocyclic scaffold. researchgate.net The use of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid as the starting material allows for the stable storage and handling of the ortho-formylphenylboronic acid precursor, which can be prone to decomposition.

Table 2: Synthesis of Pyridazino[4,5-c]isoquinolinone Precursor

| Reactant 1 | Reactant 2 | Key Intermediate | Final Heterocyclic System | Ref. |

|---|---|---|---|---|

| 2-Formylphenylboronic acid* | 2-Alkyl-5-chloro-4-methoxypyridazin-3(2H)-one | 2-Alkyl-5-(2-formylphenyl)-4-methoxypyridazin-3(2H)-one | Pyridazino[4,5-c]isoquinolinone derivative | researchgate.net |

\Generated from its stable (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid precursor prior to or during the reaction.*

Utility in the Synthesis of Medicinal Chemistry Intermediates

The scaffolds accessible from (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid are of significant interest in medicinal chemistry. The ability to create complex biaryl and heterocyclic structures makes it a valuable tool in the development of new therapeutic agents.

Precursor in the Development of Potential Bioactive Compounds

Biaryl ketones are key intermediates in the synthesis of various commercial drugs, including the anti-inflammatory agent Ketoprofen and the antifungal agent Bifonazole. mdpi.com The Suzuki reaction provides a direct route to these ketone scaffolds by coupling an acyl chloride with an arylboronic acid. By extension, (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid serves as a building block for biaryl structures that, after deprotection and oxidation of the resulting aldehyde, can lead to complex benzophenone (B1666685) analogues for biological screening.

Furthermore, the heterocyclic systems derived from this reagent, such as the previously mentioned pyridazino[4,5-c]isoquinolinones, are recognized pharmacophores. researchgate.net The dibenz[b,f]oxepine core, another complex scaffold, is found in compounds with a range of biological activities, including antidepressant and anti-inflammatory properties. researchgate.netmdpi.com The synthesis of precursors to these frameworks, such as 2,2'-oxybis(benzaldehyde), can be envisioned starting from building blocks like (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid. researchgate.netmdpi.com

Strategies for Masked Carbonyl Functionalities in Target Molecule Synthesis

One of the most powerful features of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is the dioxolane group, which functions as a protecting group for an aldehyde. youtube.comnih.gov An aldehyde is a highly reactive functional group that is incompatible with many reaction conditions, particularly those involving strong bases or nucleophiles that might be present in other synthetic steps.

By masking the aldehyde as a stable acetal (B89532), the boronic acid can be used in Suzuki-Miyaura couplings without interference from the carbonyl group. Once the desired biaryl skeleton is constructed, the protecting group can be easily removed. This deprotection is typically achieved under mild acidic conditions (e.g., aqueous HCl or acetic acid), which cleaves the acetal and regenerates the aldehyde. This revealed aldehyde is then available for a variety of subsequent transformations, such as:

Oxidation to a carboxylic acid.

Reduction to an alcohol.

Reductive amination to form an amine.

Intramolecular cyclization reactions to form heterocycles. researchgate.net

This "mask-and-reveal" strategy is fundamental to multi-step organic synthesis, allowing for the selective construction of complex molecules by controlling the reactivity of different functional groups at each stage.

Contributions to Materials Science and Polymer Chemistry

The biaryl unit is a fundamental component in many advanced materials, including organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals. The Suzuki-Miyaura reaction is a key method for synthesizing the polymer backbones and core structures of these materials. nih.govillinois.edu In principle, (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid could serve as a valuable monomer or building block in this field. The protected aldehyde offers a site for post-polymerization modification, allowing for the tuning of material properties after the main polymer chain has been assembled. However, based on the surveyed scientific literature, specific research detailing the incorporation of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid into functional materials or polymers is not prominently documented.

Reagent in the Synthesis of Materials with Specific Properties

(2-(1,3-Dioxolan-2-yl)phenyl)boronic acid and its derivatives are instrumental in the synthesis of materials with tailored properties. The boronic acid moiety's ability to form reversible covalent bonds with diols is a key feature exploited in creating responsive materials. mdpi.com For instance, polymers incorporating phenylboronic acid (PBA) can exhibit sensitivity to sugars and hydrogen peroxide. mdpi.com This responsiveness stems from the competitive binding of sugars to the PBA units within the polymer matrix or the oxidative decomposition of PBA by hydrogen peroxide. mdpi.com

An example of this is the creation of layer-by-layer (LbL) films. These films can be constructed using PBA-bearing polymers, and their permeability or decomposition can be controlled by the presence of specific sugars. mdpi.com This has potential applications in areas like controlled drug delivery and sensing.

Building Blocks for Fluorescent Macromolecules and OLED Devices

The unique electronic properties of organoboron compounds, including (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid, make them valuable building blocks for fluorescent macromolecules and organic light-emitting diodes (OLEDs). nih.gov Boronic acids can be incorporated into fluorophores, molecules that emit light upon excitation, to create sensors for carbohydrates. nih.gov The interaction between the boronic acid and the diol groups of a sugar can alter the fluorescence properties of the molecule, allowing for detection. nih.gov

In the realm of OLEDs, boronic acid derivatives are used as intermediates in the synthesis of materials for various layers of the device, such as the hole transport layer (HTL). researchgate.netsunfinelabs.com The performance of an OLED, including its efficiency and brightness, is highly dependent on the properties of these organic materials. researchgate.netmdpi.com The use of specific boronic acid-containing compounds allows for the fine-tuning of these properties to create more efficient and stable devices. researchgate.net For example, di(arylcarbazole)-substituted oxetanes, synthesized using various boronic acids, have been shown to be efficient hole transporting materials with high thermal and morphological stability. researchgate.net

Table 1: Examples of Compounds Used in OLEDs Synthesized with Boronic Acid Derivatives

| Compound Name | Function in OLED | Reference |

| N,N-diphenyl-4'-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl-4-amine (TPA-PPI) | Twisted Intramolecular Charge Transfer (TICT) based material | researchgate.net |

| 4-(4-[(E)-2-(4-[4-(diphenyl-amino)phenyl]phenyl)-2-phenylethenyl]phenyl)benzonitrile (p-TPA-3TPE-p-PhCN) | Twisted Intramolecular Charge Transfer (TICT) based material | researchgate.net |

| 2,4,6-tri(4-(10H-phenoxazin-10-yl)phenyl)-1,3,5-triazine (tri-PXZTRZ) | Twisted Intramolecular Charge Transfer (TICT) based material | researchgate.net |

| bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone (DMAC-DPS) | Twisted Intramolecular Charge Transfer (TICT) based material | researchgate.net |

| Di(arylcarbazole)-substituted oxetanes | Hole Transporting Material (HTM) | researchgate.net |

Development of End-Functionalized Polymers via Polymerization Techniques

(2-(1,3-Dioxolan-2-yl)phenyl)boronic acid and its analogs are utilized in the synthesis of end-functionalized polymers. These polymers have a specific chemical group at the end of their chain, which can be used for further reactions, such as attaching them to surfaces or other molecules. One method to achieve this is through polymerization techniques that allow for the incorporation of a functional monomer at the beginning or end of the polymer chain.

For instance, boronic acid-containing polymers with an N-hydroxysuccinimide ester end functional group have been synthesized. researchgate.net This functional group can react with the amino groups of proteins or peptides, enabling the creation of polymer-protein bioconjugates. researchgate.net Such bioconjugates can have applications in areas like the development of responsive hydrogels for drug delivery. researchgate.net The gelation behavior of these hydrogels can be controlled by factors like temperature, pH, and the presence of diol-containing compounds like glucose. researchgate.net

Role in Agrochemical Production

While the primary applications of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid are in materials science and pharmaceuticals, the fundamental reactivity of the boronic acid group has relevance in the broader field of chemical synthesis, which can include the production of agrochemicals. Boronic acids are known to be key building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. nih.gov This type of reaction is widely used in the synthesis of a vast array of organic molecules, some of which may have applications as pesticides or herbicides. The dioxolane group in (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid serves as a protected aldehyde, which can be deprotected at a later stage in a synthetic sequence to reveal a reactive carbonyl group, further expanding its utility in constructing complex agrochemical structures.

Applications in Analytical Chemistry as a Derivatization Reagent

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as chromatography. greyhoundchrom.comresearchgate.net (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid and related phenylboronic acids can be used as derivatization reagents, particularly for compounds containing diol groups, such as carbohydrates and catecholamines. mdpi.com

The reaction of the boronic acid with the diol forms a cyclic boronate ester, which can alter the analyte's properties, such as its volatility or its response to a detector. wikipedia.org This can lead to improved separation and detection in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). greyhoundchrom.comresearchgate.net For example, derivatization can make a non-volatile sugar more volatile, allowing it to be analyzed by GC. It can also introduce a chromophore or fluorophore into the analyte, enhancing its detection by UV-Vis or fluorescence detectors. nih.gov

Advanced Research Methodologies for 2 1,3 Dioxolan 2 Yl Phenyl Boronic Acid Studies

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools for investigating the properties and behavior of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid at a molecular level. These theoretical approaches complement experimental findings, offering insights that can be difficult to obtain through laboratory methods alone.

Computational methods, particularly density functional theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving arylboronic acids. nih.govresearchgate.net Theoretical studies can map out the potential energy surfaces of reactions, identifying transition states and intermediates. nih.gov This allows for a detailed understanding of reaction kinetics and thermodynamics. For instance, computational models have been employed to study the protodeboronation of boronic acids, a significant degradation pathway, by determining the energy barriers for each of the seven distinct mechanistic pathways. nih.gov

Table 1: Application of Computational Methods in Studying Boronic Acid Reaction Mechanisms

| Computational Method | Application | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of protodeboronation pathways | Identification of multiple active mechanistic pathways and their corresponding energy barriers. nih.gov |

| Møller-Plesset Perturbation Theory (MP2) | Investigation of dimer formation | Calculation of geometric structures and relative energies of boronic acid dimers. |

| Ab initio methods | Study of cycloaddition reactions | Determination of transition state geometries and activation energies. mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-inhibitor interactions | Analysis of covalent bond formation between boronic acid inhibitors and enzyme active sites. mdpi.com |

Predictive modeling, powered by computational algorithms and DFT, has become a valuable tool for forecasting the reactivity and selectivity of boronic acids in various chemical transformations. nih.gov Algorithms have been developed to provide in silico predictions of reaction rates, such as the rate of protodeboronation, which can assist chemists in planning reactions and avoiding unwanted side reactions. nih.govacs.org These models are often built upon a general mechanistic understanding of the reaction and use calculated energy differences to correlate with the rate of each mechanistic pathway. nih.gov

Predictive models can also be applied to foresee the regioselectivity of reactions. For example, in glycosylation reactions, models can predict the outcome when a boronic ester, formed from a diol and a boronic acid, is used to activate a donor molecule. Such predictive capabilities are crucial for designing efficient and selective synthetic routes.

Table 2: Predictive Models for Boronic Acid Reactivity

| Model Type | Predicted Property | Basis of Prediction | Application Example |

|---|---|---|---|

| DFT-Aided Algorithm | Rate of protodeboronation | Linear correlation between reaction rate and characteristic energy differences calculated by DFT. nih.gov | Assisting in reaction planning for Suzuki-Miyaura and Chan-Evans-Lam couplings. nih.gov |

| Deep Learning Model | Optimal reaction conditions | Learning relationships between chemical contexts, reaction conditions, and product yields from experimental data. researchgate.net | Exploring optimal conditions for Suzuki-Miyaura cross-coupling reactions. researchgate.net |

| QSPR Equations | Inhibitor potency (IC50 values) | Correlation of IC50 values with calculated descriptors of electron density. mdpi.com | Classifying boronic acids as potential enzyme inhibitors. mdpi.com |

Spectroscopic and Chromatographic Characterization Techniques

A suite of advanced spectroscopic and chromatographic techniques is essential for the unambiguous characterization of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid, monitoring its reactions, and analyzing the resulting products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For boron-containing compounds like (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid, ¹¹B NMR spectroscopy is particularly informative. acs.orgnih.gov It provides direct information about the electronic environment of the boron atom, allowing for the monitoring of reactions such as the formation of boronate esters. acs.orgmdpi.comnsf.gov The chemical shift in ¹¹B NMR can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester. nih.govnsf.gov

Table 3: Representative NMR Spectroscopic Data for Phenylboronic Acid Derivatives

| Nucleus | Technique | Typical Chemical Shift (ppm) | Information Gained |

|---|---|---|---|

| ¹¹B | 1D NMR | ~28-32 (Boronic Acid), ~3-14 (Boronate Ester) mdpi.comacs.org | Electronic environment of boron, formation of esters, pKa determination. acs.orgnih.gov |

| ¹H | 1D & 2D NMR | ~7.0-8.5 (Aromatic), ~4.0 (Dioxolane) | Proton environment, structural connectivity, reaction kinetics. rsc.orgacs.org |

| ¹³C | 1D & 2D NMR | ~125-140 (Aromatic), ~65 (Dioxolane) | Carbon skeleton, presence of functional groups. nih.gov |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is a highly sensitive method for the analysis of boronic acids and their reaction products. researchgate.netscirp.org LC-MS allows for the separation of complex mixtures and the subsequent identification and quantification of individual components based on their mass-to-charge ratio. researchgate.net

UPLC-MS methods have been developed for the high-throughput analysis of a wide range of boronic acids, offering rapid analysis times without the need for sample pre-derivatization. researchgate.net These methods are invaluable for reaction monitoring, such as in Suzuki coupling reactions, and for the quantification of boronic acids at trace levels. researchgate.netscirp.org Electrospray ionization (ESI) is a common ionization technique used for boronic acids, often in negative mode. scirp.org

Table 4: LC-MS/UPLC Parameters for Boronic Acid Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | C18 reversed-phase (e.g., Acquity BEH C18, Agilent Poroshell HPH C18) | researchgate.netscirp.org |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), 0.1% ammonia) | researchgate.netscirp.org |

| Flow Rate | 0.25 - 0.40 mL/min | scirp.orgnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode | scirp.org |

| Detection | Tandem quadrupole mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | scirp.org |

These studies have revealed that arylboronic acids often form hydrogen-bonded dimers in the crystal lattice, where two boronic acid groups associate through intermolecular O-H···O hydrogen bonds. rsc.org The supramolecular assembly can be further extended into one-dimensional ribbons or more complex two-dimensional arrays. acs.orgrsc.org The specific packing arrangement is influenced by the nature and position of substituents on the phenyl ring. rsc.org This structural information is crucial for understanding intermolecular interactions and for the rational design of crystalline materials. acs.org

Table 5: Illustrative Crystallographic Data for an Arylboronic Acid

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Note: Data presented is for a representative substituted indole derivative and is for illustrative purposes. mdpi.com

Regioselective and Stereoselective Synthetic Design

The unique structural attributes of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid, specifically the sterically demanding and electronically influential ortho-substituent, make it a valuable substrate in advanced synthetic design focused on controlling molecular geometry. Methodologies leveraging this compound are pivotal in constructing complex architectures where regiochemistry and stereochemistry are precisely defined. The primary application in this context is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the ortho-dioxolane group plays a critical role in directing the synthetic outcome.

Regioselective Design

Regioselectivity refers to the preferential reaction at one of two or more possible sites within a molecule. In the context of cross-coupling reactions involving (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid, regioselectivity is typically achieved when the coupling partner is a polyhalogenated aromatic or heteroaromatic compound. The outcome of the reaction is dictated by a combination of steric hindrance, electronic effects, and the stability of the transition state intermediate.

The (2-(1,3-Dioxolan-2-yl)phenyl) group imposes significant steric bulk, which can be exploited to direct the coupling to the less hindered halogenated position on a substrate. For instance, in reactions with non-symmetric dibromoarenes, the palladium catalyst will preferentially undergo oxidative addition at the more accessible C-Br bond, leading to the formation of a single major regioisomer. Furthermore, the oxygen atoms of the dioxolane ring can engage in coordination with the palladium center in the transition state. This interaction, analogous to the directing effect of an ortho-methoxy group, can influence the rate and position of the coupling.

| Dihaloarene Substrate | (2-(1,3-Dioxolan-2-yl)phenyl)boronic Acid (equiv.) | Catalyst System | Predicted Major Regioisomer | Rationale for Selectivity |

|---|---|---|---|---|

| 1,3-Dibromo-2-methylbenzene | 1.1 | Pd(PPh₃)₄ / Na₂CO₃ | 3-Bromo-2-methyl-1,1'-biphenyl derivative | Steric hindrance from the adjacent methyl group disfavors coupling at the C1-Br position, directing the reaction to the less encumbered C3-Br position. |

| 2,4-Dichloropyrimidine | 1.1 | Pd₂(dba)₃ / SPhos / K₃PO₄ | 2-Chloro-4-(2-(1,3-dioxolan-2-yl)phenyl)pyrimidine | The C4 position in 2,4-dichloropyrimidines is electronically more favorable for the oxidative addition of palladium, leading to preferential C4-arylation. |

Stereoselective Design

Stereoselective synthesis involving (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid primarily focuses on the generation of axially chiral biaryls, known as atropisomers. These molecules exhibit chirality due to restricted rotation (atropisomerism) around the C-C single bond connecting the two aryl rings. The significant steric bulk of the ortho-dioxolane group, coupled with substituents on the partner arene, can create a high rotational barrier, allowing for the isolation of stable, non-racemizing enantiomers.

Atroposelective Suzuki-Miyaura coupling is a powerful method for constructing these chiral biaryls with high enantiomeric purity. The strategy relies on a chiral palladium catalyst, typically formed in situ from a palladium precursor and a chiral phosphine (B1218219) ligand. The chiral ligand environment dictates the facial selectivity of the reductive elimination step, leading to the preferential formation of one atropisomer over the other.

Detailed mechanistic studies on the closely related 2-formylphenylboronic acid (the deprotected form of the target compound) have provided critical insights. Density functional theory calculations revealed that the high enantioselectivity observed in its coupling reactions stems from a crucial interaction in the transition state: a significant hydrogen bond forms between the hydrogen atom of the ortho-formyl group and the palladium(II) center. This interaction helps to lock the conformation of the intermediate, allowing the chiral ligand to effectively control the stereochemical outcome. A similar coordinating interaction is anticipated for the oxygen atoms of the dioxolane ring, making (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid an excellent substrate for such transformations.

| Aryl Halide Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1-Bromo-2-methylnaphthalene | Pd(dba)₂ / (R)-Me-BI-DIME | t-BuONa / Toluene (B28343)/H₂O | 20 | ~90 | ~97 |

| 1-Iodo-2-methoxynaphthalene | Pd(OAc)₂ / (S)-SPhos | K₃PO₄ / Toluene | 40 | ~85 | ~94 |

| 2-Bromo-3-methylpyridine | Pd₂(dba)₃ / (R)-C3-TunePhos | Cs₂CO₃ / Dioxane | 60 | ~78 | ~91 |

| Ethyl 2-bromobenzoate | Pd(dba)₂ / (S)-Me-BI-DIME | t-BuONa / Toluene/H₂O | 20 | ~95 | ~93 |

Future Directions and Emerging Research Avenues for 2 1,3 Dioxolan 2 Yl Phenyl Boronic Acid

Development of Novel Catalytic Systems for Enhanced Efficiency

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and boronic acids are key players. However, sterically hindered boronic acids like (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid often present challenges, requiring high catalyst loadings and harsh reaction conditions. Future research will focus on creating novel catalytic systems that overcome these limitations.

A primary goal is the development of catalysts that exhibit high efficiency for coupling sterically demanding substrates. organic-chemistry.orgresearchgate.netrsc.org Research into palladium systems with bulky, electron-rich phosphine (B1218219) ligands, such as biarylphosphines (e.g., AntPhos) and N-heterocyclic carbenes (NHCs), has shown promise in facilitating couplings of di-ortho-substituted substrates. organic-chemistry.orgrsc.orgmdpi.com These advanced ligands can enhance catalyst activity and stability, allowing for lower catalyst loadings (down to mol%) and milder conditions. organic-chemistry.org The development of robust palladium complexes, such as those with acenaphthoimidazolylidene ligands, has demonstrated high tolerance for a broad range of sterically hindered partners. organic-chemistry.org